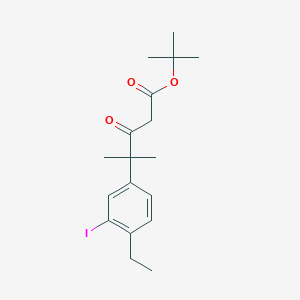

Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

Description

Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (CAS: 1256584-74-3) is a synthetic intermediate characterized by a tert-butyl ester group, a 4-methyl-3-oxopentanoate backbone, and a substituted 4-ethyl-3-iodophenyl moiety. Its molecular formula is C₁₈H₂₅IO₃, with a molecular weight of 416.30 g/mol. This compound is primarily used in pharmaceutical synthesis, such as in the preparation of indole derivatives (e.g., tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate) via reductive cyclization .

Properties

IUPAC Name |

tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25IO3/c1-7-12-8-9-13(10-14(12)19)18(5,6)15(20)11-16(21)22-17(2,3)4/h8-10H,7,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOKKYUVGMHADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(C)(C)C(=O)CC(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Organic Synthesis Approach

The compound is typically synthesized through the following key steps:

Iodination of the Phenyl Ring

Starting from a 4-ethylphenyl precursor, selective iodination at the 3-position is achieved using iodine or iodine-based reagents. This step ensures the introduction of the iodine atom, which is critical for the compound's unique chemical properties.Formation of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic Acid Intermediate

This intermediate is synthesized by alkylation and carboxylation reactions. The process involves the preparation of a 2-methylpropanoic acid derivative substituted with the iodophenyl group.Esterification to Form the tert-Butyl Ester

The carboxylic acid intermediate is esterified with tert-butanol or via tert-butyl protecting groups to yield the tert-butyl ester functionality. This step is often catalyzed by acid catalysts or coupling agents to improve yield.Coupling with 3-(tert-butoxy)-3-oxopropanoic Acid

The key coupling step involves reacting the above intermediate with 3-(tert-butoxy)-3-oxopropanoic acid in the presence of magnesium metal alkoxide, a base, and a coupling agent in an appropriate solvent. This reaction forms the 4-methyl-3-oxopentanoate moiety linked to the iodophenyl group.

Reaction Conditions and Reagents

- Bases: Organic or inorganic bases such as triethylamine or sodium hydride are used to deprotonate intermediates and facilitate coupling.

- Coupling Agents: Agents like carbodiimides (e.g., DCC or EDC) or magnesium alkoxides are employed to promote ester bond formation.

- Solvents: Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide), ethers, alcohols, or mixtures thereof are used depending on solubility and reaction compatibility.

- Halogenation Agents: For iodination, reagents such as iodine, N-iodosuccinimide, or other iodine sources are used under controlled temperature to ensure regioselectivity.

Industrial Scale Considerations

Industrial synthesis optimizes these steps for yield and purity by:

- Using catalysts to enhance reaction rates,

- Employing controlled temperature and pH conditions,

- Utilizing continuous flow reactors for better process control,

- Implementing purification steps such as crystallization or chromatography.

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction Step | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Iodination of 4-ethylphenyl derivative | Iodine or N-iodosuccinimide, controlled temp | Introduce iodine at 3-position on phenyl ring |

| 2 | Synthesis of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | Alkylation, carboxylation, base (e.g., NaH) | Prepare iodophenyl-substituted acid intermediate |

| 3 | Esterification with tert-butanol or tert-butyl reagents | Acid catalyst or coupling agent (e.g., DCC), tert-butanol | Form tert-butyl ester group |

| 4 | Coupling with 3-(tert-butoxy)-3-oxopropanoic acid | Magnesium metal alkoxide, organic/inorganic base, solvent (THF, ether) | Construct 4-methyl-3-oxopentanoate moiety |

Research Findings and Patented Improvements

A patented process (WO2019211868A1) describes an improved method where the coupling reaction is enhanced by using magnesium metal alkoxide and specific bases in solvents such as alcohols, ethers, or polar aprotic solvents to increase yield and purity of the final product.

The iodination step is carefully controlled using brominating agents like bromine, tetraalkyl ammonium tribromide, or N-bromosuccinimide to avoid side reactions and ensure selective halogenation.

The intermediate 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is a critical precursor and can be synthesized via a novel process involving alkylation and iodination, which is then converted to the target compound through esterification and coupling.

Analytical Data Supporting Preparation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis:

Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate is recognized as an important intermediate in the synthesis of Alectinib, a highly selective and potent inhibitor used in cancer therapy, particularly for treating anaplastic lymphoma kinase (ALK) positive non-small cell lung cancer (NSCLC) . The compound's unique structural features facilitate its role in multi-step synthetic pathways leading to complex pharmaceuticals.

Mechanism of Action:

The compound's iodine atom enhances its reactivity through halogen bonding, while the ketone and ester groups can engage in hydrogen bonding interactions. These properties may influence its binding affinity to biological targets such as enzymes or receptors involved in disease processes . Research into these interactions could provide insights into optimizing therapeutic efficacy.

Organic Synthesis

Reactivity and Functionalization:

this compound undergoes various chemical reactions including esterification, hydrolysis, and nucleophilic substitution due to the presence of the iodine atom . This versatility makes it a valuable building block for synthesizing other organic compounds.

Comparison with Similar Compounds:

The compound shares structural similarities with several related compounds, which can be leveraged for comparative studies in reactivity and biological activity. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Iodophenol | C₆H₄I(OH) | Simple phenolic structure, used in synthesis |

| Ethyl 4-(4-bromophenyl)-4-methyl-3-oxobutanoate | C₁₈H₂₃BrO₃ | Bromine substitution instead of iodine |

| Tert-butyl 2-(2-bromoacetyl)benzoate | C₁₈H₁₉BrO₂ | Different acyl group leading to varied reactivity |

This table illustrates how this compound is distinguished by its specific iodine substitution and complex structure .

Research Applications

Biological Interaction Studies:

Research into the biological interactions of this compound could focus on its binding affinity with various molecular targets. Preliminary studies may involve assessing its effects on enzyme activity or receptor binding, which could lead to further development of therapeutic agents .

Potential for Novel Drug Development:

Given its structural characteristics and reactivity, this compound may serve as a scaffold for developing novel drugs targeting specific pathways in cancer or other diseases .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ketone and ester groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate

Structure: Shares the 4-methyl-3-oxopentanoate backbone but replaces the tert-butyl ester and iodophenyl group with a methyl ester and a cinnamic acid-derived substituent. Bioactivity: Exhibits antibacterial activity against Mycobacterium marinum (IC₅₀ = 64 µM) . Key Differences:

t-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Structure: Contains a tert-butyl ester and a dioxane ring system with an aminoethyl group. Application: Used in the synthesis of atorvastatin prodrugs . Key Differences:

Bis(4-fluorophenyl)acetic Acid (CAS: 361-63-7)

Structure : An acetic acid derivative with two 4-fluorophenyl groups.

Key Differences :

tert-Butyl (4S)-4-(Fmoc-amino)-5-oxopentanoate (CAS: 9003-70-7)

Structure: Features a tert-butyl ester and Fmoc-protected amino group. Application: Used in peptide synthesis. Key Differences:

- Functionality: The target compound lacks an amino group but includes an iodophenyl substituent, directing its use toward aromatic heterocycle synthesis rather than peptide coupling .

Physicochemical Properties

Biological Activity

Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, with the CAS number 1256584-74-3, is an organic compound that exhibits significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 416.29 g/mol. Its structure features a tert-butyl ester functional group linked to a phenyl ring that is substituted with an ethyl group and an iodine atom, along with a ketone moiety. The presence of the iodophenyl group suggests potential applications in medicinal chemistry, particularly in drug development where halogenated compounds often display enhanced biological activity.

The mechanism of action for this compound involves its interaction with various biological targets. The iodine atom can facilitate halogen bonding, while the ketone and ester groups may engage in hydrogen bonding. These interactions can influence the compound's reactivity and biological effects, making it a candidate for further investigation in pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have shown efficacy against breast cancer cell lines such as MCF-7 and SK-BR-3. In these studies, compounds demonstrated dose-dependent inhibition of cell growth, indicating that structural modifications can significantly impact biological activity .

Binding Affinity Studies

Research into the binding affinity of this compound with specific enzymes or receptors is ongoing. Preliminary studies suggest that its unique structural features may confer distinct interactions with biological targets involved in disease processes. Understanding these interactions could lead to the development of novel therapeutic agents.

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of similar compounds to evaluate their anticancer activities. The results indicated that while some derivatives showed moderate efficacy against cancer cell lines, they were less potent compared to established drugs like tamoxifen or olaparib .

- Cell Transformation Assays : In assays using BALB/3T3 cells, analogs of this compound demonstrated initiating activity in cell transformation when combined with tumor promoters. This suggests potential roles in carcinogenesis research .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Iodophenol | C₆H₄I(OH) | Simple phenolic structure, used in synthesis |

| Ethyl 4-(4-bromophenyl)-4-methyl-3-oxobutanoate | C₁₈H₂₃BrO₃ | Bromine substitution instead of iodine |

| Tert-butyl 2-(2-bromoacetyl)benzoate | C₁₈H₁₉BrO₂ | Different acyl group leading to varied reactivity |

This table illustrates how this compound stands out due to its specific iodine substitution and complex structure, which may confer distinct biological properties not found in simpler analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via alkylation or esterification reactions. A representative protocol involves:

- Reagents : Ethyl 4-methyl-3-oxopentanoate derivatives, aryl halides (e.g., 4-ethyl-3-iodophenyl precursors), and catalysts like LiCl or DIPEA in dry THF .

- Conditions : Nitrogen atmosphere, 24W blue LED irradiation for photochemical activation, and reflux in dichloromethane (DCM) .

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, and catalyst loading). Monitor reaction progress via TLC and adjust equivalents of aryl halides to improve yields .

Q. What purification techniques are effective for isolating this compound?

Answer:

- Liquid-Liquid Extraction : Separate organic layers using ethyl acetate and aqueous HCl to remove acidic byproducts .

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to resolve stereoisomers or impurities. Confirm purity via HPLC (>95%) .

Q. How should researchers characterize this compound’s structural and electronic properties?

Answer:

- Spectroscopy :

- 1H/13C NMR : Assign peaks for tert-butyl groups (δ ~1.2–1.4 ppm for protons; δ ~25–30 ppm for carbons) and iodophenyl moieties (δ ~7.2–7.8 ppm for aromatic protons) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 445.12; observed: 445.10) .

- IR : Confirm ketone (C=O stretch at ~1700–1750 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities .

Q. What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

Answer:

- DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for esterification or iodophenyl coupling. Compare HOMO/LUMO energies to predict reactivity with nucleophiles or electrophiles .

- Docking Simulations : Investigate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

Answer:

- Cross-Validation : Compare NMR data across solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts.

- Crystallography : Obtain single-crystal XRD data to confirm stereochemistry and resolve peak ambiguities (e.g., tert-butyl conformation) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

- Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via LC-MS.

- Acidic Conditions : Hydrolysis of the ester group generates pentanoic acid derivatives .

- Oxidative Conditions : Iodophenyl moieties may undergo dehalogenation in the presence of H2O2/UV .

Q. What methodologies assess the ecological impact of this compound during disposal?

Answer:

- OECD Guidelines :

- Ready Biodegradability Test (301F) : Measure BOD/COD ratios in activated sludge.

- Bioaccumulation : Calculate logP (estimated ~3.5) to predict environmental persistence .

Q. How can researchers optimize enantioselective synthesis of this compound?

Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric alkylation.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC with a Chiralpak AD-H column .

Q. What advanced techniques study degradation pathways on indoor or environmental surfaces?

Answer:

- Microspectroscopy : Employ ToF-SIMS or AFM-IR to analyze surface adsorption and oxidative degradation products .

- Isotope Labeling : Track 13C-labeled tert-butyl groups during photodegradation experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.